

physicochemical properties of Methyl 2-chlorooxazole-5-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2-chlorooxazole-5-carboxylate

Cat. No.: B1294181

[Get Quote](#)

Methyl 2-chlorooxazole-5-carboxylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Methyl 2-chlorooxazole-5-carboxylate is a heterocyclic organic compound with the chemical formula $C_5H_4ClNO_3$. Its structure, featuring an oxazole ring substituted with a chloro group and a methyl carboxylate group, makes it a potential building block in medicinal chemistry and materials science. This technical guide provides a summary of its known physicochemical properties.

Physicochemical Properties

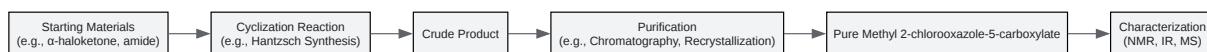
The available data for **Methyl 2-chlorooxazole-5-carboxylate** is primarily based on computational predictions. Experimental validation of these properties is not extensively reported in publicly available literature.

Table 1: General and Predicted Physicochemical Properties of **Methyl 2-chlorooxazole-5-carboxylate**

Property	Value	Source
Chemical Formula	$C_5H_4ClNO_3$	[1]
Molecular Weight	161.54 g/mol	[1]
CAS Number	934236-41-6	[1]
Appearance	White to off-white solid	Predicted
Boiling Point	$240.1 \pm 32.0 \text{ } ^\circ\text{C}$	Predicted
Density	$1.401 \pm 0.06 \text{ g/cm}^3$	Predicted
pKa	-2.74 ± 0.10	Predicted

Spectroscopic Data

Detailed experimental spectroscopic data (^1H NMR, ^{13}C NMR, IR, Mass Spectrometry) for **Methyl 2-chlorooxazole-5-carboxylate** are not readily available in the reviewed literature. The characterization of this specific molecule would require experimental analysis. For reference, spectral data for related oxazole derivatives often show characteristic signals corresponding to the oxazole ring protons and carbons, as well as the ester functionality.


Experimental Protocols

Synthesis of Oxazole Carboxylates

A specific, detailed experimental protocol for the synthesis of **Methyl 2-chlorooxazole-5-carboxylate** is not described in the available literature. However, general synthetic routes to substituted oxazole carboxylates often involve the cyclization of α -haloketones with amides or the reaction of β -enamino ketoesters with hydroxylamine.[\[2\]](#) One common approach is the Hantzsch oxazole synthesis, which involves the reaction of an α -halocarbonyl compound with a primary amide.

For the synthesis of related methyl 5-(N-Boc-cycloaminy)-1,2-oxazole-4-carboxylates, a reported method involves the reaction of β -enamino ketoesters with hydroxylamine hydrochloride.[\[2\]](#) This suggests that a potential synthetic pathway to **Methyl 2-chlorooxazole-5-carboxylate** could involve the cyclization of a suitable precursor.

General Workflow for Synthesis of Substituted Oxazoles:

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis and characterization of oxazole derivatives.

Biological Activity and Signaling Pathways

There is currently no information available in the scientific literature regarding the biological activity, potential signaling pathway interactions, or any experimental workflows related to the bioactivity of **Methyl 2-chlorooxazole-5-carboxylate**. Its structural similarity to other biologically active heterocyclic compounds suggests it could be a candidate for screening in various drug discovery programs, but no such studies have been published to date. The exploration of its biological effects represents an open area for future research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. Regioselective synthesis of methyl 5-(N-Boc-cycloaminy1)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physicochemical properties of Methyl 2-chlorooxazole-5-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294181#physicochemical-properties-of-methyl-2-chlorooxazole-5-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com